

Validating MAX-40279 Hemifumarate Target Engagement in Cells: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of MAX-40279 hemifumarate, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). MAX-40279 is under investigation for the treatment of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations that confer resistance to other inhibitors.[1][2] This document outlines key experimental approaches, compares MAX-40279 with relevant alternatives, and provides detailed protocols for robust target validation.

Executive Summary

MAX-40279 hemifumarate is an orally active dual inhibitor targeting both FLT3 and FGFR kinases.[1] A key feature of MAX-40279 is its efficacy against FLT3 mutants, such as D835Y, which are known to confer resistance to established inhibitors like Quizartinib and Sorafenib.[1] [2] Validating the engagement of MAX-40279 with its intended targets within a cellular context is critical for understanding its mechanism of action and advancing its clinical development. This guide explores established methods for quantifying target engagement, including the Cellular Thermal Shift Assay (CETSA), reporter gene assays, and proximity-based assays such as Bioluminescence Resonance Energy Transfer (BRET).

Competitive Landscape: MAX-40279 Hemifumarate vs. Alternatives



A direct quantitative comparison of cellular target engagement for **MAX-40279 hemifumarate** with its alternatives is challenging due to the limited availability of publicly accessible, head-to-head experimental data. However, based on existing preclinical information, a qualitative and context-based comparison can be made.

Target Profile:

Compound	Primary Target(s)	Key Differentiator	
MAX-40279 hemifumarate	FLT3, FGFR	Dual inhibitor effective against resistance mutations (e.g., FLT3-D835Y).[1][2]	
Quizartinib	FLT3	Highly potent FLT3 inhibitor; resistance can emerge through mutations like D835Y.	
Sorafenib	Multi-kinase inhibitor (including FLT3, VEGFR, PDGFR)	Broader kinase profile; used in FLT3-mutated AML.	
Erdafitinib	Pan-FGFR (FGFR1-4)	Potent and selective FGFR inhibitor.	

Cellular Potency (IC50/EC50) Data:

While specific cellular IC50 values for MAX-40279 are not readily available in the public domain, the following table summarizes reported values for comparator compounds in relevant cell lines. This data provides a benchmark for the potency expected from a clinically relevant kinase inhibitor.

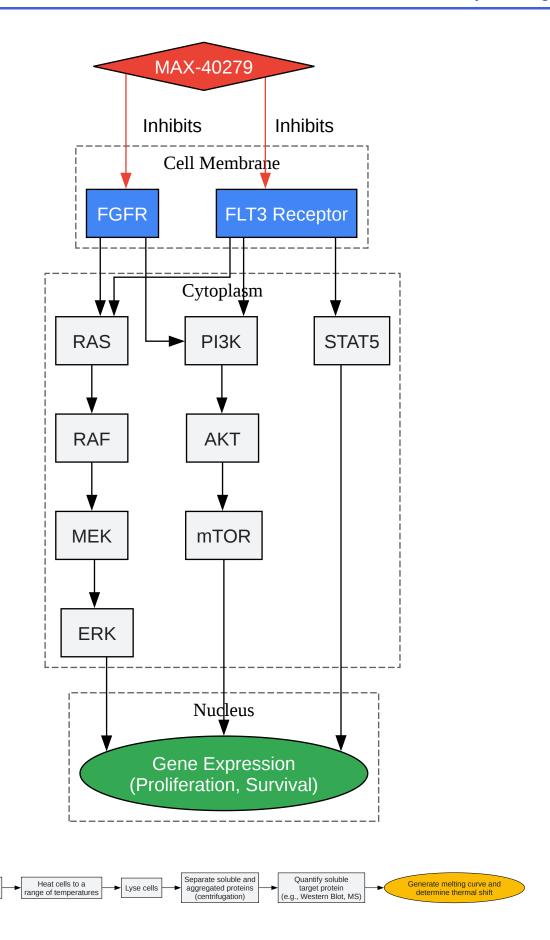


Compound	Target	Cell Line	Assay Type	IC50/EC50 (nM)
Quizartinib	FLT3-ITD	MV4-11	Cell Proliferation	~0.4
FLT3-ITD	MOLM-13	Cell Proliferation	~0.6	
FLT3-ITD	MOLM-14	Cell Proliferation	~0.2	
Sorafenib	FLT3-ITD	MV4-11	Cell Proliferation	1 - 10
FLT3-ITD	MOLM-13	Cell Proliferation	1 - 10	
Erdafitinib	FGFR1-4	various	Biochemical	1.2 - 5.7

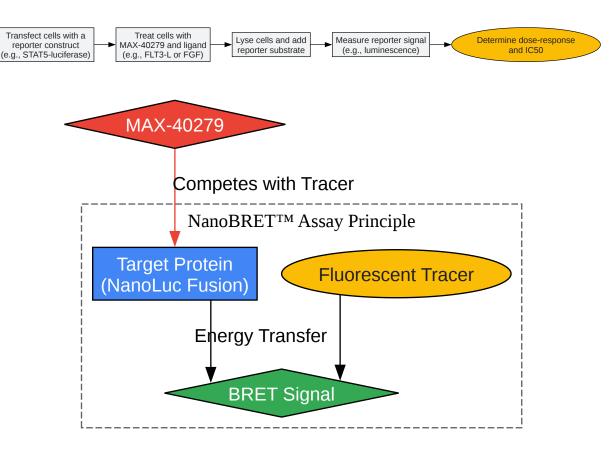
Signaling Pathways and Mechanism of Action

MAX-40279 exerts its therapeutic effect by inhibiting the constitutive activation of FLT3 and aberrant FGFR signaling, which are critical drivers in certain cancers.









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